![molecular formula C37H40N4O10S2 B11074786 N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]](/img/structure/B11074786.png)
N,N'-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide]: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, methoxy groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide] typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methylenebis(4,5-dimethoxy-2,1-phenylene) Intermediate: This involves the reaction of 4,5-dimethoxy-2,1-phenylenediamine with formaldehyde under acidic conditions to form the methylene-bridged intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-(3-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide groups, potentially leading to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor due to the presence of sulfonamide groups.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity by mimicking the structure of natural substrates. This can lead to the disruption of key biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a building block for various compounds.
Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Used in chemical research and synthesis.
Uniqueness: N,N’-[Methylenebis(4,5-dimethoxy-2,1-phenylene)]bis[4-(3-oxo-1-pyrrolidinyl)benzenesulfonamide] is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions
Properties
Molecular Formula |
C37H40N4O10S2 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
N-[2-[[4,5-dimethoxy-2-[[4-(3-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenyl]methyl]-4,5-dimethoxyphenyl]-4-(3-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C37H40N4O10S2/c1-48-34-18-24(32(20-36(34)50-3)38-52(44,45)30-9-5-26(6-10-30)40-15-13-28(42)22-40)17-25-19-35(49-2)37(51-4)21-33(25)39-53(46,47)31-11-7-27(8-12-31)41-16-14-29(43)23-41/h5-12,18-21,38-39H,13-17,22-23H2,1-4H3 |
InChI Key |
WJJCGWSNLSAJOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)N4CCC(=O)C4)OC)OC)NS(=O)(=O)C5=CC=C(C=C5)N6CCC(=O)C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


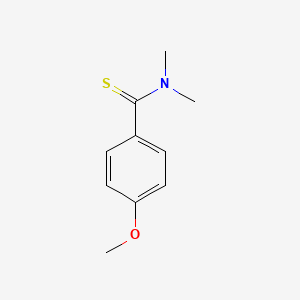
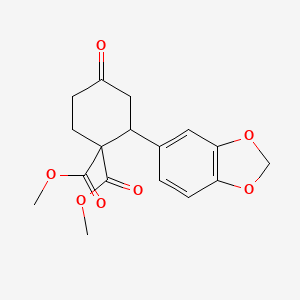
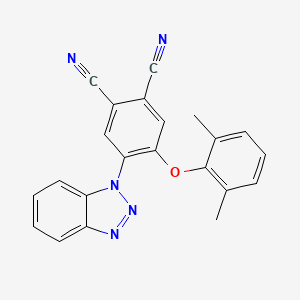
![8H-6a,8,10-Triazabenzo[c]fluorene-9,11-dione, 3-methoxy-8,10-dimethyl-](/img/structure/B11074750.png)
![4-fluorophenyl {4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}sulfamate](/img/structure/B11074751.png)
![6-bromo-1a-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]-1-[(4-fluorophenyl)carbonyl]-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11074758.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B11074764.png)
![Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate](/img/structure/B11074765.png)
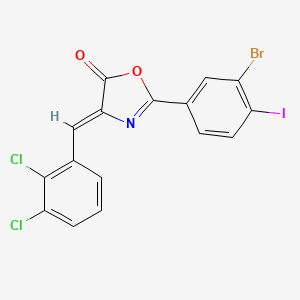
![N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11074774.png)

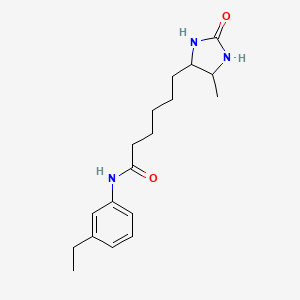
![4-bromophenyl 1-methyl-1-[(4-methylphenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11074799.png)
![6-[(4-cyclohexylphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11074800.png)
